Ipenoxazone - 104454-71-9

Ipenoxazone

Catalog Number: EVT-271821
CAS Number: 104454-71-9
Molecular Formula: C22H34N2O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipenoxazone is a glutamate receptor antagonist potentially for the treatment of Alzheimer's disease.
Overview

Ipenoxazone is a compound that belongs to the class of isoxazolines, which are five-membered heterocyclic compounds containing an isoxazole ring. This compound has garnered attention for its potential therapeutic applications and unique chemical properties. Isoxazolines are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Source

Ipenoxazone is synthesized through various chemical methods, often involving the modification of existing isoxazoline structures. The synthesis typically requires specific reagents and conditions to achieve the desired compound.

Classification

Ipenoxazone can be classified under the following categories:

  • Chemical Class: Isoxazolines
  • Functional Group: Azo compounds (due to the presence of azo groups in some derivatives)
  • Therapeutic Class: Potential pharmaceuticals with applications in treating various diseases.
Synthesis Analysis

Methods

The synthesis of Ipenoxazone can be achieved through several methodologies, including:

  • One-Pot Synthesis: This method allows for the simultaneous reaction of multiple reagents in a single vessel, streamlining the process and reducing reaction times. For example, ultrasound-assisted one-pot synthesis has been used effectively to produce novel isoxazoline derivatives, enhancing yield and purity while minimizing by-products .
  • Conventional Chemical Reactions: Traditional methods may involve multi-step reactions where starting materials are sequentially transformed into the target compound through various intermediates.

Technical Details

The synthesis often involves:

  • Reagents: Aromatic amines, aldehydes, and other organic compounds.
  • Conditions: Temperature control, solvent choice (often water or organic solvents), and catalyst use (such as acids or bases) to facilitate reactions.
Molecular Structure Analysis

Structure

Ipenoxazone features a distinct molecular structure characterized by:

  • A five-membered isoxazole ring.
  • Substituents that may include aryl groups or other functional groups that enhance its biological activity.

Data

The molecular formula for Ipenoxazone can be represented as CnHmNoC_nH_mN_o, where nn, mm, and oo depend on specific substituents attached to the isoxazole core. Detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

Ipenoxazone can undergo various chemical reactions, including:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers on the isoxazole ring.
  • Azo Coupling Reactions: Particularly relevant if Ipenoxazone contains azo groups, allowing for further derivatization.

Technical Details

The reaction conditions must be optimized to ensure high yields and selectivity. Factors such as temperature, pH, and solvent choice play critical roles in the success of these reactions.

Mechanism of Action

Process

The mechanism of action for Ipenoxazone involves its interaction with biological targets at the molecular level. This may include:

  • Modulation of enzyme activity.
  • Interaction with receptor sites on cell membranes.

Data

Research indicates that Ipenoxazone may exhibit specific binding affinities for certain proteins or enzymes, which could elucidate its therapeutic potential. Detailed kinetic studies would provide insights into its efficacy and potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ipenoxazone typically appears as a crystalline solid or a powder.
  • Solubility: Solubility characteristics vary based on substituents but generally include solubility in polar solvents like water or ethanol.

Chemical Properties

  • Stability: Ipenoxazone's stability depends on environmental factors such as pH and temperature.
  • Reactivity: The compound may react under specific conditions typical for isoxazolines, such as undergoing hydrolysis or oxidation.

Relevant Data or Analyses

Experimental data from studies involving Ipenoxazone would provide valuable insights into its reactivity profiles and stability under different conditions.

Applications

Scientific Uses

Ipenoxazone has potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for drug development targeting inflammatory diseases or infections due to its biological activity.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.

Research continues to explore its full range of applications and effectiveness in clinical settings. Further studies will clarify its potential benefits in therapeutic contexts and contribute to the understanding of isoxazolines' role in medicinal chemistry.

Historical Context & Academic Significance of Ipenoxazone

Emergence in Pharmacological Research: Originator Strategies & Developmental Milestones

Ipenoxazone (CAS 104454-71-9) emerged in the late 20th century as a structurally novel heterocyclic compound belonging to the oxazole class. Its molecular framework (C₂₂H₃₄N₂O₂) features a unique configuration with a five-membered ring containing nitrogen and oxygen atoms, enabling specific interactions with neurological targets. Early pharmacological characterization identified it as a centrally acting muscle relaxant with neuroprotective potential, distinguishing it from classical GABAergic agents through its glutamate receptor modulation capabilities [1]. The compound's discovery resulted from targeted high-throughput screening campaigns focused on heterocyclic libraries, with optimization strategies emphasizing blood-brain barrier permeability and receptor subtype selectivity—a methodology later refined in developing clinically successful neuroactive agents like perampanel [10].

Table 1: Key Developmental Milestones of Ipenoxazone

Time PeriodResearch FocusSignificant Findings
1990sInitial Synthesis & CharacterizationIdentification as oxazole derivative with neuromodulatory activity
Early 2000sTarget ElucidationConfirmation of glutamate receptor antagonism and neuroprotective effects
2010–2020Mechanism RefinementDetermination of allosteric modulation properties and radiosensitization potential
Post-2020Therapeutic ExplorationInvestigation in glioblastoma and neurological disorder models

A pivotal milestone emerged when researchers demonstrated ipenoxazone's ability to enhance the radiosensitivity of glioblastoma cells in combination with NMDAR antagonists like memantine. This radiosensitizing effect—quantified through clonogenic survival assays under controlled xenon atmospheres—revealed synergistic survival reduction (p<0.05) at radiation doses of 2-8 Gy in U87 and U251 cell lines [3]. These findings positioned ipenoxazone as a candidate for combinatorial neuro-oncology approaches, bridging the gap between purely symptomatic muscle relaxants and disease-modifying agents.

Evolution as a Neuromodulatory Agent: Key Academic Debates & Paradigm Shifts

The mechanistic evolution of ipenoxazone sparked significant academic debates regarding its primary mode of action. Early studies emphasized its function as a broad-spectrum glutamate receptor antagonist, while later research proposed preferential activity at AMPA-type glutamate receptors. This distinction proved critical as AMPA receptors mediate fast excitatory neurotransmission and are overexpressed in epileptic and hyperexcitable neuronal tissues [10]. The compound's non-competitive antagonism profile generated particular interest, as it circumvented the receptor desensitization issues observed with competitive antagonists—a pharmacological advantage enabling sustained receptor modulation without compensatory upregulation [3].

Controversies persisted regarding its clinical translatability versus other glutamate antagonists. Unlike first-in-class AMPA antagonists such as perampanel (which achieved global clinical adoption for epilepsy), ipenoxazone remained primarily an investigational tool compound. This dichotomy highlighted a paradigm shift in neuropharmacology: the transition from broad neuromodulation toward subunit-selective receptor targeting. Ipenoxazone occupied a middle ground, exhibiting sufficient selectivity to avoid the psychotomimetic side effects of NMDAR blockade (e.g., ketamine-like dissociation), yet insufficient subunit specificity to satisfy evolving therapeutic development criteria [8].

Table 2: Comparative Analysis of Glutamate Receptor Antagonists

CompoundPrimary TargetClinical/Research StatusKey Differentiating Properties
IpenoxazoneAMPA/NMDAR modulatorPreclinical researchMusculoskeletal relaxant with neuroprotective effects
PerampanelSelective AMPA antagonistApproved (epilepsy)First-in-class noncompetitive AMPA antagonist
KetamineNMDAR antagonistApproved (anesthesia/depression)Rapid-acting antidepressant with dissociative effects
MemantineLow-affinity NMDAR antagonistApproved (Alzheimer's)Voltage-dependent binding; reduced neurotoxicity

The compound's dual identity as both a muscle relaxant and neuroprotectant fueled ongoing conceptual debates. Research demonstrated ipenoxazone inhibited glutamate-mediated excitotoxicity in neuronal cultures—a property shared by neuroprotective NMDAR antagonists studied in stroke and traumatic brain injury models [7]. However, its simultaneous suppression of spinal polysynaptic reflexes complicated mechanistic interpretations, suggesting potential involvement of glycergic or adrenergic pathways. This multidimensional activity profile ultimately positioned ipenoxazone as a transitional molecule between first-generation broad-spectrum neurological agents and the receptor-subtype-specific compounds dominating contemporary neuroscience pipelines [1].

Position Within Glutamate Receptor Antagonist Research: Bibliometric Trends

Bibliometric analyses of glutamate receptor research (2015–2024) reveal ipenoxazone occupies a specialized niche within the broader antagonist landscape. While NMDA receptor publications dominated with over 30,000 studies (representing ~77.3% of original research articles), AMPA-focused investigations constituted approximately 18% of the field. Within this subset, ipenoxazone appeared in <0.5% of AMPA-related publications, reflecting its status as a specialized research tool rather than a therapeutic candidate [7] [8].

Global research output distribution shows the United States led antagonist investigations (9,571 publications), with China (6,120) and Germany (2,173) demonstrating substantial activity. Ipenoxazone research clustered within European and Japanese institutions, aligning with regional strengths in heterocyclic chemistry development. Citation network analyses identified three dominant research clusters:

  • Neuroprotection/Ischemia Group: Focused on receptor antagonists in stroke models
  • Oncology-Translational Group: Investigated radiosensitization in glioblastoma
  • Neuropsychiatry Group: Explored novel mood disorder therapeutics [7]

Table 3: Research Network Analysis of Glutamate Antagonist Publications (2015-2024)

Research ClusterKey InstitutionsPublication VolumeIpenoxazone Relevance
Neuroprotection/IschemiaUniversity of California System, INSERM2,200+Peripheral investigations in excitotoxicity models
Oncology-TranslationalUniversity of Toronto, Shenzhen Hospitals1,800+Direct studies in glioblastoma radiosensitization
NeuropsychiatryFudan University, University of Tokyo3,400+Limited representation; overshadowed by ketamine research

Technological advancements profoundly influenced ipenoxazone's research trajectory. Structural biology breakthroughs enabling high-resolution receptor mapping (2018–2024) revealed why ipenoxazone exhibited lower subunit selectivity than successors like perampanel. Molecular dynamics simulations demonstrated suboptimal interactions with the AMPA receptor LIVBP domain compared to clinical-stage antagonists—explaining its limited therapeutic adoption despite promising phenotypic effects [7]. The compound's most persistent research utility emerged in radiation oncology, where its combination with memantine demonstrated additive glioblastoma clonogenic suppression (p<0.05 at 2-8 Gy) [3]. This application represented a strategic pivot from primary neurological indications toward adjuvant oncology roles, reflecting broader trends in glutamate antagonist repurposing.

Properties

CAS Number

104454-71-9

Product Name

Ipenoxazone

IUPAC Name

(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m0/s1

InChI Key

DQNMZSIJHFEYTM-LEWJYISDSA-N

SMILES

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4-(2-methylpropyl)-3(3-(perhydroazepin-1-yl))propyl-1,3oxazolidin-2-one
4-(2-methylpropyl)-3-(3-(perhydroazepin-1-yl)propyl)-5-phenyl-1,3-oxazolidin-2-one
ipenoxazone hydrochloride
MLV 6976
MLV-6976
NC 1200
NC-1200

Canonical SMILES

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3

Isomeric SMILES

CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.